Concanamycin C -

Concanamycin C

Catalog Number: EVT-1596176
CAS Number:
Molecular Formula: C45H74O13
Molecular Weight: 823.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Concanamycin C is a member of the concanamycin family, which are macrolide antibiotics derived from the fermentation products of the bacterium Streptomyces diastatochromogenes. This compound is particularly noted for its potent inhibitory effects on vacuolar-type ATPases, which are essential for various cellular processes, including pH regulation and nutrient transport. Concanamycin C has garnered attention for its potential therapeutic applications in various fields, including cancer treatment and research into cellular mechanisms.

Source and Classification

Concanamycin C is isolated from the mycelium of Streptomyces diastatochromogenes, a soil-dwelling actinobacterium. It belongs to the class of compounds known as macrolide antibiotics, characterized by their large lactone rings. These compounds are classified based on their structure and biological activity, with concanamycin C specifically being a type of plecomacrolide, which is known for its ability to inhibit ATPase activity.

Synthesis Analysis

The synthesis of concanamycin C involves several complex organic reactions. The total synthesis typically requires multiple steps, including:

  1. Enantioselective Synthesis: This process involves creating specific segments of the molecule that are stereochemically pure. For example, segments C5–C13 and C20–C28 have been synthesized as intermediates in the total synthesis of concanamycin A, which can be further modified to yield concanamycin C .
  2. Chemical Modifications: Structural modifications such as O-acylations and substitutions are performed to enhance the compound's inhibitory potential against V-type ATPases .
  3. Photoaffinity Probes: The development of photoaffinity probes allows for the study of binding interactions between concanamycin derivatives and their target ATPases, facilitating insights into their mechanism of action .
Molecular Structure Analysis

Concanamycin C features a complex molecular structure characterized by a large lactone ring and multiple functional groups that contribute to its biological activity. The precise molecular formula for concanamycin C is C27H41N1O8C_{27}H_{41}N_{1}O_{8}, with a molecular weight of approximately 505.62 g/mol. The structure includes:

  • A central macrolide ring.
  • Several hydroxyl groups that enhance solubility and biological activity.
  • A nitrogen atom that plays a role in its mechanism of action.
Chemical Reactions Analysis

The chemical reactions involving concanamycin C primarily focus on its interaction with V-type ATPases:

  1. Inhibition Mechanism: Concanamycin C acts as an inhibitor by binding to the V-type ATPase, preventing it from hydrolyzing adenosine triphosphate (ATP) effectively. This inhibition disrupts proton transport across cellular membranes, leading to altered intracellular pH levels and impaired cellular functions .
  2. Binding Studies: Research has utilized labeled derivatives of concanamycin to study its binding characteristics with ATPases, providing insights into the pharmacophore responsible for its inhibitory effects .
Mechanism of Action

The mechanism by which concanamycin C exerts its effects involves several steps:

  1. Binding to V-type ATPases: Concanamycin C binds specifically to the V-type ATPase enzyme complex, inhibiting its function.
  2. Disruption of Proton Pumping: By inhibiting ATP hydrolysis, concanamycin C effectively halts proton pumping activity across membranes, leading to increased acidity in vacuoles and affecting cellular homeostasis.
  3. Biological Consequences: The disruption in proton gradients can lead to apoptosis in certain cell types, making concanamycin C a candidate for cancer therapy .
Physical and Chemical Properties Analysis

Concanamycin C exhibits several notable physical and chemical properties:

Applications

Concanamycin C has several scientific uses:

  • Research Tool: It serves as a valuable tool in biochemical research for studying V-type ATPases' roles in cellular processes.
  • Potential Therapeutic Agent: Due to its ability to induce apoptosis in cancer cells through inhibition of proton pumping, it is being investigated as a potential therapeutic agent in oncology.
  • Pharmacological Studies: Concanamycin derivatives are used in pharmacological studies to understand drug-receptor interactions and develop new inhibitors targeting similar pathways .
Biosynthetic Pathways and Genetic Regulation of Concanamycin C Production

Genomic Organization of the Concanamycin Biosynthetic Gene Cluster (cms BGC) in Streptomyces spp.

The concanamycin biosynthetic gene cluster (cms BGC), first characterized in Streptomyces neyagawaensis, spans approximately 100 kb and contains 28 open reading frames (ORFs) [1] [6]. This cluster encodes all enzymatic machinery required for concanamycin C biosynthesis, including:

  • Type I polyketide synthases (PKSs) for aglycone core assembly
  • Deoxysugar biosynthesis genes (6 genes forming a subcluster)
  • Carbamoyltransferase and glycosyltransferase for sugar moiety attachment
  • Pathway-specific regulators (LuxR and SARP family transcription factors)

Table 1: Core Components of the Concanamycin Biosynthetic Gene Cluster

Functional ModuleGene ProductsBiosynthetic Role
Polyketide Core AssemblyPKS Modules (CmsA-CmsJ)Macrolactone chain elongation
Deoxysugar BiosynthesisCmsS, CmsT, CmsU, CmsV, CmsW, CmsX4'-O-carbamoyl-2'-deoxyrhamnose synthesis
GlycosylationCmsK (glycosyltransferase)Sugar transfer to C23 hydroxyl
Regulatory GenesLuxR-type (CmsR1), SARP-type (CmsR2)Transcriptional activation of BGC

Genomic analysis of Streptomyces eitanensis reveals a similar cms BGC organization, confirmed through complete genome sequencing (9.79 Mb, 71.09% GC content) and annotation using RAST and antiSMASH [6]. The cluster's conservation across species like S. diastatochromogenes and S. neyagawaensis underscores its evolutionary stability [1].

Role of Type I Polyketide Synthases (PKSs) in Aglycone Core Assembly

Concanamycin C's 18-membered macrolactone core is synthesized by a multi-modular Type I PKS system through sequential decarboxylative Claisen condensations of acyl-CoA precursors [1] [3] [6]. Unlike canonical Type I PKSs, the concanamycin system features a hybrid architecture:

  • AT-less PKS modules: Lack integrated acyltransferase (AT) domains, relying instead on discrete trans-acting AT enzymes for extender unit loading [3] [8]
  • Module organization: Six PKS modules distributed across two giant polypeptides (LnmI/LnmJ analogs) catalyze 12 elongation cycles [3]
  • Domain architecture: Each module minimally contains β-ketoacyl synthase (KS), acyl carrier protein (ACP), and optional reductive domains (KR, DH, ER) [6]

Table 2: Key PKS Modules in Concanamycin Aglycone Assembly

Module PositionDomainsExtender Unit IncorporatedStructural Outcome
Loading ModuleAT-ACPMalonyl-CoA/ Methylmalonyl-CoAStarter unit
Module 1KS-AT-KR-ACPMethylmalonyl-CoAβ-hydroxyacyl-S-ACP
Module 2KS-KR-ACPMethoxymalonyl-ACPMethoxy-substituted chain
Module 6KS-DH-ER-KR-ACPEthylmalonyl-CoAC8 ethyl branch (ConA) / Methyl branch (ConB/C)

The final cyclization involves thioesterase (TE)-mediated macrolactonization, releasing the full aglycone scaffold [1] [8].

Enzymatic Modifications: Methoxymalonyl-ACP and Ethylmalonyl-CoA Incorporation

Specialized extender units diversify concanamycin structures:

  • Methoxymalonyl-ACP biosynthesis: Generated through a dedicated pathway involving:
  • CmsP/CmsQ: Dehydrogenase and hydrolase converting 1,3-bisphosphoglycerate to hydroxymalonyl-ACP
  • CmsO: Methyltransferase installing methoxy group [1] [6]
  • Ethylmalonyl-CoA vs. Methylmalonyl-CoA incorporation:
  • Concanamycin A incorporates ethylmalonyl-CoA at C8 via CmsJ module
  • Concanamycin B/C incorporate methylmalonyl-CoA [1] [6]
  • Glycosylation: CmsK transfers 4'-O-carbamoyl-2'-deoxyrhamnose to the C23 hydroxyl of the aglycone, with carbamoylation mediated by a dedicated carbamoyltransferase [6]

Propionate supplementation enhances concanamycin B/C production by increasing methylmalonyl-CoA pools, confirming this branch point's metabolic flexibility [1] [6].

Regulatory Mechanisms Involving LuxR and SARP Family Transcription Factors

The cms BGC harbors two pathway-specific regulators essential for transcriptional activation:

  • LuxR-type regulator (CmsR1):
  • Binds acyl-homoserine lactone-like molecules
  • Activates PKS genes by recruiting RNA polymerase to promoter regions [4] [9]
  • SARP-family regulator (CmsR2):
  • Contains an OmpR-like DNA-binding domain and bacterial transcriptional activation domain (BTAD)
  • Dimerizes and engages promoter "afs boxes" overlapping the -35 element, displacing σ⁴ of RNA polymerase [5] [10]
  • Physically interacts with RNAP subunits (β-flap, αCTD) to stabilize the transcription initiation complex [5] [10]

Rational engineering of these regulators in S. eitanensis significantly enhanced concanamycin yields:

  • Overexpression of native cmsR1 and cmsR2 increased titers 10-fold
  • Heterologous expression of a bafilomycin-derived SARP further boosted production [1] [6]
  • ATP binding to SARP's nucleotide-binding oligomerization domain (NOD) relieves autoinhibition by its tetratricopeptide repeat (TPR) domain [10]

Heterologous Expression Systems for Enhanced Concanamycin C Yield

Heterologous production addresses native strain limitations:

  • Chassis selection: Streptomyces avermitilis SUKA32:
  • Reduced endogenous metabolite background
  • Supports cms BGC expression (24 mg/L concanamycin A) [1]
  • Engineering strategies:
  • attB-site integration of regulatory genes (e.g., SARP/LuxR)
  • Fermentation optimization (carbon/nitrogen ratio, propionate supplementation) [6]
  • Strain DHS10676:
  • Engineered S. eitanensis with regulatory gene overexpression
  • Achieves >900 mg/L concanamycin A and 300 mg/L concanamycin B in shake flasks
  • Concanamycin C titers proportionally increased (exact yield not specified) [1] [6]
  • Phylogenetic targeting: Strains from rugose-spored Streptomyces lineages (average 50 BGCs/genome) show enhanced cryptic BGC expression potential [2] [7]

Table 3: Heterologous Systems for Concanamycin Production

Host StrainEngineering ApproachTiter ImprovementLimitations
S. avermitilis SUKA32Whole cms BGC transfer24 mg/L CMA (2× native)Lower than engineered native hosts
S. eitanensis DHS10676SARP/LuxR overexpression + media optimization900 mg/L CMA, 300 mg/L CMBShake-flask only; bioreactor scaling pending
S. coelicolor M1152Regulatory gene swapsNot quantifiedPotential precursor limitations

These advances establish a platform for sustainable concanamycin C production and structural diversification via synthetic biology [1] [6] [7].

Properties

Product Name

Concanamycin C

IUPAC Name

(3Z,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-18-[(2S,3R,4S)-4-[(2R,4S,5S,6R)-4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one

Molecular Formula

C45H74O13

Molecular Weight

823.1 g/mol

InChI

InChI=1S/C45H74O13/c1-13-16-34-28(7)37(56-38-22-33(46)42(50)31(10)55-38)23-45(52,58-34)30(9)41(49)29(8)43-35(53-11)18-15-17-24(3)19-26(5)39(47)32(14-2)40(48)27(6)20-25(4)21-36(54-12)44(51)57-43/h13,15-18,20-21,26-35,37-43,46-50,52H,14,19,22-23H2,1-12H3/b16-13+,18-15+,24-17+,25-20+,36-21-/t26-,27-,28-,29+,30+,31?,32+,33?,34-,35+,37+,38?,39+,40-,41-,42?,43-,45-/m1/s1

InChI Key

XKYYLWWOGLVPOR-SVJPWFAWSA-N

Synonyms

concanamycin C
TAN 1323 A
TAN-1323 A

Canonical SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)O)O)O)O)OC)C)C)O

Isomeric SMILES

CC[C@H]1[C@H]([C@@H](C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@@H]([C@@H]([C@H](O2)/C=C/C)C)OC3CC(C(C(O3)C)O)O)O)O)OC)/C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.